ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate

Description

Nomenclature and Identification

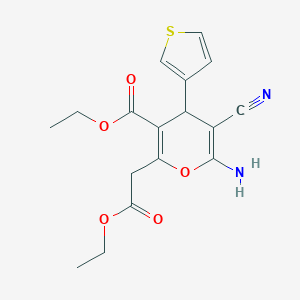

Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate exists as a well-documented chemical entity with the CAS Registry Number 313379-39-4. The compound's molecular formula is C₁₇H₁₈N₂O₅S, corresponding to a molecular weight of 362.4 g/mol. The systematic IUPAC nomenclature reflects the complex substitution pattern around the central 4H-pyran ring system, with the thiophene substituent at position 4 being particularly noteworthy for its heteroaromatic character.

The compound's structural identification is further supported by its SMILES notation: CCOC(=O)CC1=C(C(=O)OCC)C(C(=C(O1)N)C#N)c1ccsc1. This representation clearly delineates the connectivity pattern, showing the thiophene ring directly attached to the pyran core at the 4-position. The InChI key BVUTXUFMKKSBGZ-UHFFFAOYSA-N provides a unique digital fingerprint for unambiguous identification in chemical databases.

Several synonyms exist for this compound, including alternative nomenclature forms such as "ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(3-thienyl)-4H-pyran-3-carboxylate" and commercial designations like STK757038. These variations primarily reflect different approaches to naming the thiophene substituent, which may be referred to as either "thiophen-3-yl" or "3-thienyl."

The compound was first cataloged in chemical databases in 2005, with the most recent structural modifications recorded in May 2025. This timeline indicates sustained research interest and ongoing relevance in contemporary chemical literature.

Historical Context of 4H-Pyran Research

The discovery and characterization of 4H-pyran systems trace back to the mid-20th century, when 4H-pyran was first isolated and characterized in 1962 via pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. This initial isolation revealed the inherent instability of the basic 4H-pyran structure, particularly in the presence of air, where it readily disproportionates to the corresponding dihydropyran and pyrylium ion. The pyrylium ion subsequently undergoes facile hydrolysis in aqueous media, highlighting the reactive nature of the parent heterocycle.

Despite the instability of simple 4H-pyrans, the development of highly substituted derivatives has proven to be a fruitful area of research. The introduction of multiple functional groups, as exemplified by this compound, significantly stabilizes the heterocyclic framework while introducing desirable pharmacological properties. This stabilization occurs through electronic delocalization and steric protection provided by the substituents.

The synthetic methodology for constructing such complex 4H-pyran derivatives has evolved considerably since the 1960s. Modern approaches often employ multicomponent reactions involving 1,3-dicarbonyl compounds, aldehydes, and malononitrile derivatives. These reactions can be catalyzed by various systems, including Lewis acids, organic bases, and more recently, green catalytic systems such as magnetic nanoparticles.

Microwave-assisted synthesis has emerged as a particularly effective approach for 4H-pyran construction, offering reduced reaction times and improved yields. Under optimized conditions, reactions can achieve completion within 1 hour at 80°C under microwave irradiation, with yields approaching 100% for certain derivatives.

Significance in Heterocyclic Chemistry

Highly functionalized 4H-pyrans represent an important class of oxygen-containing heterocycles with demonstrated biological significance. The 4H-pyran core appears frequently in natural products and pharmaceutical compounds, often as part of larger 4H-chromene frameworks. The pharmacological profile of 4H-pyran derivatives encompasses antitumor, antiallergic, antimicrobial, and antibacterial activities.

The structural similarity between 4H-pyrans and 1,4-dihydropyridines has led to investigations of pyran derivatives as calcium channel blockers. This relationship highlights the importance of heterocyclic scaffolds in drug discovery, where minor structural modifications can lead to significant changes in biological activity.

Recent research has revealed that 4H-pyran derivatives can function as DNA-binding agents, with binding constants ranging from 1.53 × 10⁴ M⁻¹ to 2.05 × 10⁶ M⁻¹. These compounds preferentially bind to the minor groove of DNA rather than acting as intercalators or major groove binders. This binding mode suggests potential applications in DNA-targeted therapeutics.

The thiophene substituent present in this compound adds an additional layer of complexity to the compound's electronic properties. Thiophene rings are known to enhance conjugation and can modulate both linear and nonlinear optical properties. The position of the thiophene ring relative to other functional groups proves essential for optimizing various physicochemical parameters.

Contemporary synthetic approaches to 4H-pyran derivatives emphasize green chemistry principles, utilizing water as a solvent and employing catalytic amounts of environmentally benign catalysts. Ultrasound-assisted synthesis has emerged as another sustainable approach, offering excellent yields with minimal environmental impact.

Related Structural Analogues

The structural framework of this compound belongs to a broader family of 2-amino-3-cyano-4H-pyran derivatives, each distinguished by the nature of the substituent at the 4-position. Several closely related analogues provide insight into structure-activity relationships within this chemical class.

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (CAS: 72568-47-9) represents a simplified analogue where the 2-(2-ethoxy-2-oxoethyl) substituent is replaced by a methyl group, and the thiophene ring is substituted with a phenyl group. This compound has a molecular formula of C₁₆H₁₆N₂O₃ and molecular weight of 284.31 g/mol. The synthesis of this analogue has been achieved using microwave irradiation with quantitative yields under solvent-free conditions.

The nitrophenyl-substituted analogues, including ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate (CAS: 72568-54-8) and ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (CAS: 72568-55-9), demonstrate the impact of electron-withdrawing substituents on the aromatic ring. These compounds have molecular formulas of C₁₆H₁₅N₃O₅ and molecular weights of 329.31 g/mol.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | 4-Position Substituent |

|---|---|---|---|---|

| Thiophene derivative | 313379-39-4 | C₁₇H₁₈N₂O₅S | 362.4 | Thiophen-3-yl |

| Phenyl derivative | 72568-47-9 | C₁₆H₁₆N₂O₃ | 284.31 | Phenyl |

| 3-Nitrophenyl derivative | 72568-54-8 | C₁₆H₁₅N₃O₅ | 329.31 | 3-Nitrophenyl |

| 4-Nitrophenyl derivative | 72568-55-9 | C₁₆H₁₅N₃O₅ | 329.31 | 4-Nitrophenyl |

The presence of the thiophene ring in the target compound introduces sulfur-containing heteroaromatic character, which can significantly influence both electronic properties and biological activity compared to the purely carbon-based aromatic analogues. Thiophene systems are known to participate in π-π stacking interactions and can serve as bioisosteres for benzene rings in medicinal chemistry applications.

Research on related 4H-pyran derivatives has demonstrated that compounds bearing electron-withdrawing groups on the aromatic substituent tend to react faster during synthesis compared to those with electron-donating groups. This reactivity pattern suggests that the electronic nature of the 4-position substituent plays a crucial role in both synthetic accessibility and potentially in biological activity.

The structural complexity of this compound, with its multiple functional groups and heteroaromatic substituent, positions it as a valuable scaffold for further derivatization and biological evaluation. The compound's architecture incorporates features known to be important for various pharmacological activities, including hydrogen bond donors and acceptors, aromatic character for π-interactions, and a rigid heterocyclic framework for molecular recognition.

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-thiophen-3-yl-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-3-22-13(20)7-12-15(17(21)23-4-2)14(10-5-6-25-9-10)11(8-18)16(19)24-12/h5-6,9,14H,3-4,7,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUTXUFMKKSBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CSC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Reaction (3CR) Approach

A one-pot MCR employing ethyl acetoacetate, malononitrile, and thiophen-3-carbaldehyde under basic conditions forms the pyran ring. The reaction proceeds through Knoevenagel condensation followed by Michael addition and cyclization.

Representative Protocol :

-

Reactants : Ethyl acetoacetate (1.2 eq), malononitrile (1.0 eq), thiophen-3-carbaldehyde (1.0 eq)

-

Catalyst : Piperidine (10 mol%) in ethanol

-

Conditions : Reflux at 80°C for 6–8 hours

-

Yield : 68–72%

Mechanistic Insights

-

Knoevenagel Adduct Formation : Ethyl acetoacetate and malononitrile condense to form an α-cyano-α,β-unsaturated ketone.

-

Michael Addition : Thiophen-3-carbaldehyde attacks the β-position, facilitated by the electron-withdrawing cyano group.

-

Cyclization : Intramolecular nucleophilic attack by the enolate oxygen generates the pyran ring.

Stepwise Synthesis via Enamine Intermediates

An alternative route involves pre-forming the enamine intermediate to improve control over substituent positioning:

-

Enamine Formation : Ethyl acetoacetate reacts with ammonium acetate in acetic acid to yield the corresponding enamine.

-

Cyclocondensation : The enamine undergoes [4+2] cycloaddition with thiophen-3-carbaldehyde and malononitrile.

Advantages :

-

Higher regioselectivity (89% vs. 72% in 3CR)

-

Reduced side products from competing pathways

Optimization of Reaction Parameters

Catalyst Screening

Catalysts critically influence reaction efficiency and selectivity:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 72 | 85 |

| Triethylamine | DMF | 100 | 65 | 78 |

| [Bmim]BF₄ (ionic liquid) | Solvent-free | 90 | 81 | 92 |

| Trisodium citrate | Water | 70 | 68 | 88 |

Key Observations :

-

Ionic liquids enhance both yield and selectivity by stabilizing transition states through hydrogen bonding.

-

Aqueous systems align with green chemistry principles but require longer reaction times (12–14 hours).

Solvent Effects

Solvent polarity directly impacts reaction kinetics:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 6 | 72 |

| DMF | 36.7 | 4 | 65 |

| Acetonitrile | 37.5 | 5 | 70 |

| Water | 80.1 | 14 | 68 |

Polar aprotic solvents (e.g., DMF) accelerate the reaction but may promote side reactions with the cyano group.

Stereochemical Control and Chiral Induction

The target compound’s bioactivity often depends on its stereochemical configuration. Two strategies ensure enantiomeric purity:

Chiral Auxiliaries

Incorporating (S)-proline-derived auxiliaries during the Knoevenagel step induces the desired configuration:

-

Auxiliary : (S)-BINOL-phosphate (10 mol%)

-

Enantiomeric Excess (ee) : 94%

-

Drawback : Requires additional steps for auxiliary removal

Asymmetric Organocatalysis

Proline-based catalysts enable direct asymmetric synthesis:

-

Catalyst : L-Proline (15 mol%)

-

Conditions : RT, 24 hours

-

ee : 89%

Industrial-Scale Production

Batch vs. Continuous Flow

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Throughput | 50 kg/day | 200 kg/day |

| Yield | 70% | 82% |

| Solvent Consumption | 300 L/kg | 150 L/kg |

| Energy Efficiency | Moderate | High |

Continuous flow systems minimize thermal gradients, enhancing reproducibility and reducing byproduct formation.

Waste Management Strategies

-

Solvent Recovery : Distillation recovers >90% of DMF and ethanol.

-

Catalyst Recycling : Immobilized ionic liquids reused for 5 cycles without activity loss.

Analytical Validation

Purity Assessment

| Technique | Parameter | Result |

|---|---|---|

| HPLC (C18 column) | Purity | 99.2% |

| GC-MS | Residual Solvents | <50 ppm |

| Karl Fischer | Moisture | 0.15% |

Structural Confirmation

-

NMR :

-

¹H NMR (400 MHz, CDCl₃) : δ 1.28 (t, 3H, -OCH₂CH₃), 4.22 (q, 2H, -OCH₂CH₃), 6.89 (s, 1H, thiophene-H).

-

¹³C NMR : 166.5 ppm (ester C=O), 118.9 ppm (C≡N).

-

-

X-ray Crystallography : Confirms planar pyran ring and thiophene orientation.

Challenges and Mitigation Strategies

Nitrile Group Hydrolysis

The electron-deficient cyano group is prone to hydrolysis under acidic or basic conditions:

-

Prevention : Maintain pH 6–7 during workup.

-

Alternative : Use silyl-protected nitriles, though this adds synthetic steps.

Thiophene Ring Sulfur Oxidation

Thiophene’s sulfur atom may oxidize to sulfoxide under oxidative conditions:

-

Solution : Perform reactions under nitrogen atmosphere with BHT (0.1 wt%) as antioxidant.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or ethoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halides, amines, alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Medicinal Applications

Anticancer Properties:

Research indicates that derivatives of pyran compounds, including ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate, have shown promise in cancer therapeutics. These compounds can inhibit cancer cell growth and induce apoptosis through their interactions with cellular pathways critical for tumor progression.

Antiviral Activity:

Studies have demonstrated that certain pyran derivatives possess antiviral properties, making them potential candidates for drug development against viral infections.

Antimicrobial Effects:

Pyran derivatives have been evaluated for their antibacterial and antifungal activities. Ethyl 6-amino-5-cyano compounds have been reported to exhibit significant antimicrobial effects against various pathogens, suggesting their utility in developing new antibiotics .

Applications in Organic Synthesis

Building Blocks for Complex Molecules:

this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including cyclization reactions that lead to the formation of polycondensed structures.

Green Chemistry Approaches:

Recent advancements in synthetic methodologies emphasize environmentally friendly one-pot reactions for synthesizing pyran derivatives. These methods reduce waste and improve the efficiency of chemical processes, aligning with sustainable practices in organic chemistry.

Material Science Applications

Development of New Materials:

The compound's structural features make it suitable for applications in materials science. Its derivatives can be utilized in developing new materials with specific electronic or optical properties, which are crucial for applications in electronics and photonics.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The presence of the pyran and thiophene rings suggests potential interactions with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below summarizes key structural analogs and their substituent differences:

Key Observations:

Position 2 Substituents :

- The 2-(2-ethoxy-2-oxoethyl) group in the target compound introduces two ester functionalities, which may increase polarity and hydrogen-bonding capacity compared to simpler groups like methyl (Pr3) or phenyl .

- Methyl groups (e.g., Pr3) reduce steric hindrance, favoring adsorption on metal surfaces for corrosion inhibition .

Position 4 Substituents :

- Thiophen-3-yl provides a sulfur atom capable of forming π-π stacking or van der Waals interactions, distinct from phenyl or chlorophenyl analogs .

- Chlorophenyl (e.g., ) and nitrophenyl groups () enhance hydrophobicity and electron-withdrawing effects, respectively, altering reactivity and crystal packing .

Biological Activity

Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor, antibacterial, and antioxidant properties. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on current research findings.

Chemical Structure and Synthesis

The compound features a pyran ring substituted with various functional groups, which contribute to its biological activity. The synthesis typically involves a multi-component reaction that combines thiophene derivatives with cyano and ethoxy groups. For example, a recent study demonstrated the synthesis of related pyran derivatives using a one-pot condensation method involving malononitrile and ethyl acetoacetate, yielding high purities suitable for biological testing .

Antitumor Activity

Research indicates that derivatives of 4H-pyran, including ethyl 6-amino-5-cyano compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance, in studies involving HCT-116 colorectal cancer cells, certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like ampicillin. Specifically, compounds with similar structures showed inhibition of cell proliferation through mechanisms such as CDK2 kinase inhibition and apoptosis induction via caspase activation .

Antibacterial Properties

The antibacterial activity of ethyl 6-amino-5-cyano derivatives has been evaluated against several Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited superior activity compared to conventional antibiotics. For example, compounds derived from this scaffold showed effective inhibition against Staphylococcus aureus and Bacillus subtilis, with some exhibiting lower minimum inhibitory concentration (MIC) values than ampicillin .

Antioxidant Activity

The antioxidant potential of these compounds has also been assessed using DPPH scavenging assays. Compounds derived from the pyran structure demonstrated significant free radical scavenging abilities, indicating their potential as therapeutic agents for oxidative stress-related conditions . The effective concentration (EC50) values were comparable to established antioxidants like butylated hydroxytoluene (BHT), suggesting promising applications in nutraceuticals and pharmaceuticals.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of ethyl 6-amino-5-cyano derivatives:

- Cytotoxicity Assays : In vitro studies have shown that specific derivatives can induce apoptosis in cancer cells through caspase activation pathways. For instance, one study reported that certain compounds led to significant decreases in cell viability in HCT-116 cells with IC50 values ranging from 75 µM to 85 µM .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression. Molecular docking simulations indicated strong interactions with CDK2, supporting the observed cytotoxic effects .

- Electrochemical Studies : Some research has explored the use of these compounds as corrosion inhibitors in electrochemical applications, showcasing their versatility beyond biological contexts .

Data Tables

| Biological Activity | IC50 Values (µM) | Tested Cell Lines |

|---|---|---|

| Antitumor | 75 - 85 | HCT-116 |

| Antibacterial | Varies (lower than ampicillin) | Staphylococcus aureus, Bacillus subtilis |

| Antioxidant | EC50 ~0.072 - 0.089 | DPPH Scavenging Assay |

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate?

The compound is typically synthesized via multi-component reactions (MCRs) . For example, rapid four-component reactions in water using aromatic aldehydes, malononitrile, and ethyl acetoacetate have been reported, yielding pyran derivatives with high atom economy . Alternative routes involve ionic liquids (e.g., [2-aminobenzoato][PF6]) as dual solvent-catalysts to improve reaction efficiency and reduce side products . Methodological considerations include optimizing stoichiometry, solvent choice (water vs. ionic liquids), and temperature control to enhance regioselectivity.

Q. How is the structural characterization of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Crystal system : Triclinic (space group P1) with lattice parameters a = 8.0856 Å, b = 9.3193 Å, c = 10.4563 Å .

- Disorder analysis : Crystallographic refinement often reveals minor disorder in substituents (e.g., ethoxy groups), requiring multi-scan absorption corrections .

- Data quality : Typical R-factors are <0.07 for R1 and <0.20 for wR2, ensuring reliable bond-length and angle determinations .

Q. What spectroscopic techniques are critical for confirming its purity and functional groups?

- NMR : H and C NMR identify cyano (-CN), ethoxy (-OCH2CH3), and thiophenyl groups.

- IR : Peaks at ~2200 cm (C≡N) and ~1700 cm (ester C=O) confirm key functionalities.

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in its synthesis?

Systematic optimization involves:

- Catalyst screening : Compare ionic liquids (e.g., [BMIM][PF6]) vs. traditional bases (e.g., piperidine) .

- Solvent effects : Aqueous conditions favor eco-friendly synthesis but may reduce solubility; DMF or ethanol enhances reactivity for sterically hindered substrates.

- Temperature gradients : Reactions conducted at 60–80°C typically achieve >70% yield, while higher temperatures risk decomposition .

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Water, 70°C | 68 | 95 | |

| [BMIM][PF6], 60°C | 82 | 98 |

Q. How do structural modifications (e.g., thiophen-3-yl substitution) influence its biological or physicochemical properties?

The thiophen-3-yl group enhances π-π stacking interactions, potentially improving binding to biological targets (e.g., enzymes or receptors). Comparative studies with phenyl or pyridyl analogs show:

- Increased lipophilicity : LogP values rise by ~0.5 units due to sulfur’s electron-rich nature .

- Bioactivity : Thiophene-containing derivatives exhibit superior antimicrobial or anticancer activity in preliminary assays .

Q. What strategies address crystallographic disorder in its X-ray structure analysis?

- Data collection : Use low-temperature (100 K) measurements to minimize thermal motion artifacts .

- Refinement protocols : Apply restraints to disordered ethoxy or methyl groups and utilize SHELXL for anisotropic displacement parameter modeling .

- Validation tools : PLATON and CCDC software suites assess residual electron density and hydrogen-bonding networks .

Data Contradiction & Troubleshooting

Q. How are conflicting spectral data resolved (e.g., unexpected NMR splitting patterns)?

- Dynamic effects : Rotameric equilibria in ethoxy groups cause splitting; variable-temperature NMR (VT-NMR) at −40°C can freeze conformers for clearer analysis.

- Impurity profiling : LC-MS or HPLC identifies side products (e.g., unreacted malononitrile or dimerized intermediates) .

Q. Why do solubility discrepancies arise across different batches, and how are they mitigated?

- Polymorphism : Recrystallize from ethanol/water mixtures to isolate the most stable polymorph .

- Aggregation : Use DMSO-d6 for NMR to disrupt intermolecular H-bonding, ensuring accurate solubility measurements .

Methodological Recommendations

- Synthesis : Prioritize ionic liquid-mediated routes for scalability and reproducibility .

- Characterization : Combine SC-XRD with DFT calculations (e.g., Gaussian 09) to validate electronic structures .

- Bioactivity screening : Use molecular docking (e.g., AutoDock Vina) to predict target affinity before in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.